4-Cyano-3-fluorophenyl 4-ethylbenzoate
Overview
Description
The compound "4-Cyano-3-fluorophenyl 4-ethylbenzoate" is a derivative of benzoate esters, which are known for their diverse applications in materials science, particularly in the field of liquid crystals. The presence of cyano and fluoro substituents on the phenyl ring can significantly influence the physical properties and phase behavior of the compound, making it a subject of interest for researchers in the field of organic chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds, such as 3-fluoro-4-cyanophenyl 4'-n-alkylbenzoates, involves the preparation of monotropic nematic phases and the measurement of transition temperatures and melting enthalpies . Although the exact synthesis of "4-Cyano-3-fluorophenyl 4-ethylbenzoate" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of a nematic mixture of 4-n-alkoxyphenyl 4'-n-alkylcyclohexane-1'-carboxylates to achieve the desired ester functionality .
Molecular Structure Analysis
The molecular structure of compounds closely related to "4-Cyano-3-fluorophenyl 4-ethylbenzoate" has been elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray studies, revealing intramolecular hydrogen bonding and C–H⋯N intermolecular hydrogen bonds . These structural insights are crucial for understanding the molecular interactions and packing in the solid state, which directly affect the material's properties.
Chemical Reactions Analysis
The reactivity of cyano and fluoro-substituted compounds is well-documented, with the cyano group often participating in nucleophilic addition reactions and the fluoro group affecting the electron density of the aromatic ring. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various heterocyclic scaffolds . Although not directly related to "4-Cyano-3-fluorophenyl 4-ethylbenzoate," these studies highlight the potential reactivity of the cyano and fluoro groups in facilitating the formation of diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Cyano-3-fluorophenyl 4-ethylbenzoate" can be inferred from studies on similar compounds. For instance, the presence of cyano and fluoro substituents is known to influence the transition temperatures, melting enthalpies, birefringence, bulk viscosity, and dielectric anisotropy of liquid crystalline materials . Additionally, the optical properties of related compounds bearing electron-withdrawing groups have been investigated, showing that these substituents can lead to solvatochromism and crystallochromism in fluorescence . These properties are essential for the application of such materials in optoelectronic devices.
Scientific Research Applications
Polymer Synthesis and Properties
Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, synthesized from 4-ethylbenzoic acid, is an innovative monomer used for creating functional polymers. These polymers, when homopolymerized or copolymerized with other materials like styrene, exhibit unique properties beneficial for various applications in materials science (Sumida & Vogl, 1981).
Liquid Crystal Dynamics
Studies on the molecular dynamics of 4-cyano-3-fluorophenyl 4-butylbenzoate in silicon nanopores have revealed complex behaviors, including flip-flop and reptation-like motions. These findings are significant for understanding liquid crystal behaviors in confined spaces, which is crucial for advanced display technologies and nanoscale materials research (Rozwadowski et al., 2014).
Polymorphism in Liquid Crystals
Research on 4-cyano-3-fluorophenyl 4′-n-octylbenzoate has provided insights into liquid-like and solid-like polymorphism. The study employed differential scanning calorimetry, polarizing microscopy, and other techniques to understand the phase transition behavior of this compound, adding to the knowledge base of material science, especially in the field of liquid crystals (Juszyńska-Gałązka et al., 2017).
Crystallization Kinetics
The crystallization kinetics of 4-cyano-3-fluorophenyl 4-butylbenzoate, especially in the context of cold crystallization, have been extensively studied. These findings are crucial for understanding the behavior of liquid crystals under different thermal conditions, impacting the development of new materials with specific crystallization properties (Rozwadowski et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-ethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMJQJMSJCJLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545759 | |
Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
CAS RN |
86776-50-3 | |
Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86776-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-3-fluorophenyl 4-ethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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